2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a furan ring fused with a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Furan derivatives are known to impact a variety of biochemical pathways, contributing to their diverse biological and pharmacological effects .
Pharmacokinetics
Furan derivatives are generally known for their remarkable therapeutic efficacy .
Result of Action
Furan derivatives are known to exhibit a wide range of biological and pharmacological effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .
Action Environment
The chemical industry has begun to switch from traditional resources such as crude oil to biomass, which may influence the production and application of furan derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-furylamine with α-bromoacetylacetone, followed by cyclization with thiourea. The reaction conditions often involve refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced under hydrogenation conditions to form dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium on carbon catalyst is typically used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or chlorinating agents are used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-1,3-thiazole-4-carboxylic acid: Lacks the methyl group at the 5-position, which can affect its reactivity and biological activity.
5-Methyl-1,3-thiazole-4-carboxylic acid: Lacks the furan ring, resulting in different chemical properties and applications.
2-(Furan-2-yl)-5-methyl-1,3-thiazole: Lacks the carboxylic acid group, which can significantly alter its solubility and reactivity.
Uniqueness
2-(Furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the furan and thiazole rings, as well as the carboxylic acid group. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.
Properties
IUPAC Name |
2-(furan-2-yl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBJXVRGYQUGHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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